![molecular formula C14H21NO2 B061797 Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- CAS No. 189893-11-6](/img/structure/B61797.png)
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-, also known as PHCCC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PHCCC is a selective agonist of the metabotropic glutamate receptor subtype 4 (mGluR4) and has shown promise in treating various neurological disorders.
Mécanisme D'action
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- is a selective agonist of mGluR4, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of mGluR4 leads to the inhibition of adenylyl cyclase and the subsequent decrease in cAMP levels. This results in the modulation of neurotransmitter release and neuronal excitability.
Effets Biochimiques Et Physiologiques
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in various neurological disorders. It has also been found to have neuroprotective effects and can improve cognitive function. In animal studies, Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been shown to reduce anxiety and depression-like behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- in lab experiments is its selectivity for mGluR4, which allows for specific modulation of neurotransmitter release. However, one limitation is the lack of studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Orientations Futures
There are several potential future directions for the study of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]-. One area of interest is the development of more selective mGluR4 agonists with improved pharmacokinetic properties. Another potential direction is the investigation of the effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on other neurotransmitter systems and their potential therapeutic applications. Additionally, there is a need for further studies on the long-term effects of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- on neuronal function and behavior.
Méthodes De Synthèse
The synthesis of Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- involves the reaction of 1-(2-chloroethyl)-1-cyclohexanol with methylamine, followed by reduction with lithium aluminum hydride and subsequent reaction with phenyl isocyanate. The final product is purified using column chromatography.
Applications De Recherche Scientifique
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has been extensively studied for its potential therapeutic applications in neurological disorders such as Parkinson's disease, anxiety, depression, and addiction. It has been shown to modulate the release of dopamine and glutamate, which are neurotransmitters involved in these disorders. Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- has also been found to have neuroprotective effects and can improve cognitive function.
Propriétés
IUPAC Name |
3-[1-hydroxy-2-(methylaminomethyl)cyclohexyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-15-10-12-5-2-3-8-14(12,17)11-6-4-7-13(16)9-11/h4,6-7,9,12,15-17H,2-3,5,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJXNQQLTDXASSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCCCC1(C2=CC(=CC=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00403416 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
CAS RN |
189893-11-6 |
Source


|
| Record name | Phenol, 3-[1-hydroxy-2-[(methylamino)methyl]cyclohexyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00403416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

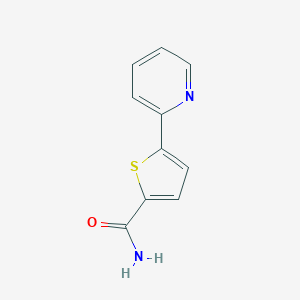
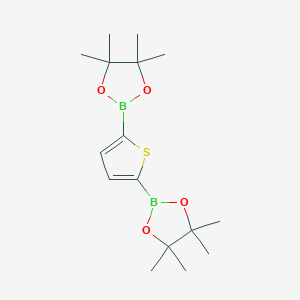
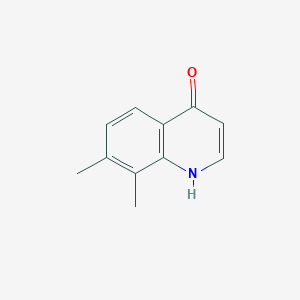
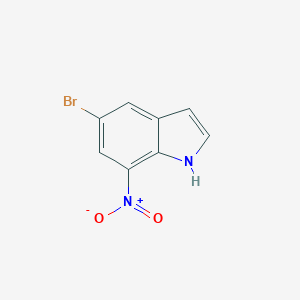
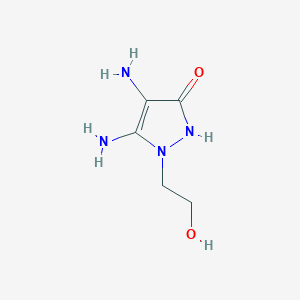
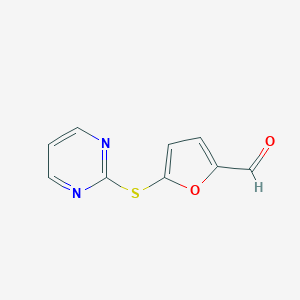

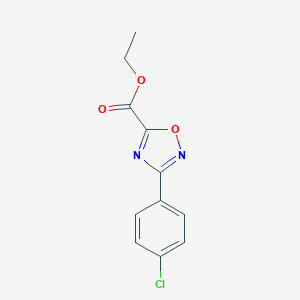
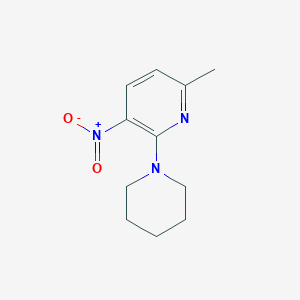
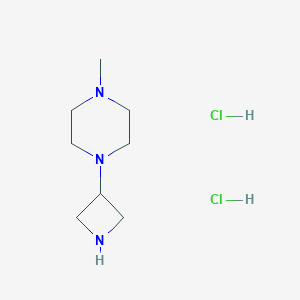
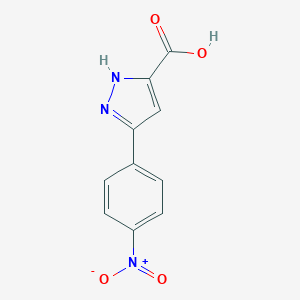
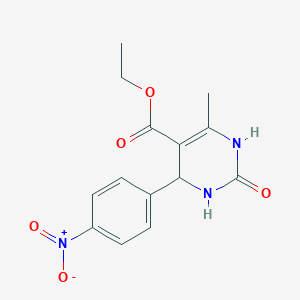
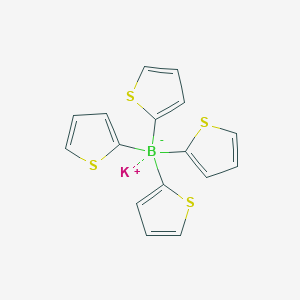
![[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate;pyrazine-2-carboxamide;pyridine-4-carbohydrazide](/img/structure/B61748.png)